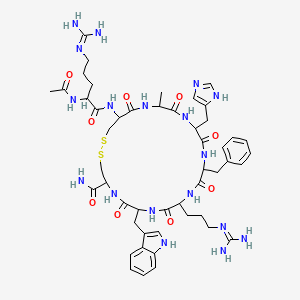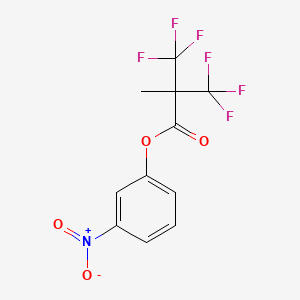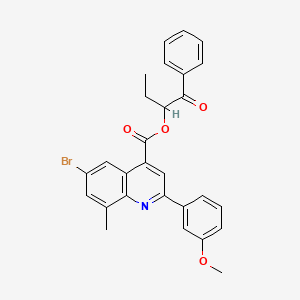![molecular formula C16H15F3O2S B12469323 1,3,5-Trimethyl-2-{[4-(trifluoromethyl)phenyl]sulfonyl}benzene CAS No. 848-17-9](/img/structure/B12469323.png)
1,3,5-Trimethyl-2-{[4-(trifluoromethyl)phenyl]sulfonyl}benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3,5-Trimethyl-2-{[4-(trifluoromethyl)phenyl]sulfonyl}benzene is an organic compound characterized by the presence of three methyl groups and a trifluoromethylphenylsulfonyl group attached to a benzene ring. This compound is of interest due to its unique chemical structure, which imparts specific physical and chemical properties, making it valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Trimethyl-2-{[4-(trifluoromethyl)phenyl]sulfonyl}benzene typically involves the following steps:
Starting Materials: The synthesis begins with 1,3,5-trimethylbenzene and 4-(trifluoromethyl)benzenesulfonyl chloride.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. A suitable solvent, such as dichloromethane or chloroform, is used.
Catalysts and Reagents: A base, such as triethylamine or pyridine, is added to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 1,3,5-trimethylbenzene is reacted with 4-(trifluoromethyl)benzenesulfonyl chloride in the presence of the base and solvent. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Purification: The product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and efficiency. Continuous flow reactors and automated systems may be employed to streamline the process and ensure consistent quality.
化学反应分析
Types of Reactions
1,3,5-Trimethyl-2-{[4-(trifluoromethyl)phenyl]sulfonyl}benzene undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methyl groups.
Coupling Reactions: It can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.
Coupling Reagents: Palladium catalysts and boronic acids for coupling reactions.
Major Products
Oxidation: Oxidation of the methyl groups can lead to the formation of carboxylic acids.
Reduction: Reduction can yield alcohols or alkanes.
Coupling: Coupling reactions can produce biaryl compounds with extended conjugation.
科学研究应用
1,3,5-Trimethyl-2-{[4-(trifluoromethyl)phenyl]sulfonyl}benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1,3,5-Trimethyl-2-{[4-(trifluoromethyl)phenyl]sulfonyl}benzene involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins or membranes. The sulfonyl group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function.
相似化合物的比较
Similar Compounds
1,3,5-Tris(trifluoromethyl)benzene: Similar in having trifluoromethyl groups but lacks the sulfonyl group.
4-(Trifluoromethyl)benzenesulfonyl chloride: Contains the trifluoromethyl and sulfonyl groups but lacks the trimethylbenzene core.
1,3,5-Trimethylbenzene: Shares the trimethylbenzene core but lacks the trifluoromethylphenylsulfonyl group.
Uniqueness
1,3,5-Trimethyl-2-{[4-(trifluoromethyl)phenyl]sulfonyl}benzene is unique due to the combination of its trifluoromethylphenylsulfonyl group and trimethylbenzene core. This combination imparts distinct chemical properties, such as increased stability, lipophilicity, and potential for diverse chemical reactions, making it valuable in various applications.
属性
CAS 编号 |
848-17-9 |
|---|---|
分子式 |
C16H15F3O2S |
分子量 |
328.4 g/mol |
IUPAC 名称 |
1,3,5-trimethyl-2-[4-(trifluoromethyl)phenyl]sulfonylbenzene |
InChI |
InChI=1S/C16H15F3O2S/c1-10-8-11(2)15(12(3)9-10)22(20,21)14-6-4-13(5-7-14)16(17,18)19/h4-9H,1-3H3 |
InChI 键 |
JGCYZXZVFHIHNV-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)C2=CC=C(C=C2)C(F)(F)F)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


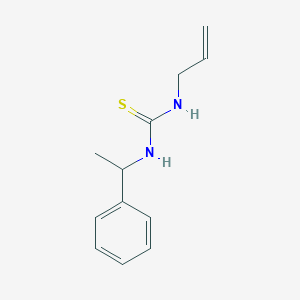
![2-(4-Nitrophenyl)-2-oxoethyl 1-{[(2-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12469247.png)
![Ethyl 4-[4-(dimethylamino)phenyl]-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B12469255.png)

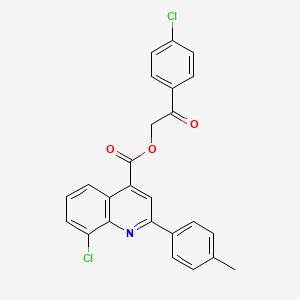
![N-[5-(2-fluorobenzyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide](/img/structure/B12469271.png)
![2,2'-[oxybis(ethane-2,1-diyloxy)]bis{N-[(E)-(2-nitrophenyl)methylidene]aniline}](/img/structure/B12469274.png)
![(2E)-3-(4-bromophenyl)-1-[4-(4-methoxybenzoyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B12469277.png)
![4-Azido-5-hydroxy-4-(hydroxymethyl)-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one](/img/structure/B12469285.png)
![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide](/img/structure/B12469286.png)
![N-{[1,1,1,3,3,3-hexafluoro-2-({[2-(trifluoromethyl)phenyl]carbamoyl}amino)propan-2-yl]oxy}-2-methylpropanimidoyl chloride](/img/structure/B12469287.png)
